molecular formula C14H14N2O B1271345 2-amino-N-(3-methylphenyl)benzamide CAS No. 22312-62-5

2-amino-N-(3-methylphenyl)benzamide

Cat. No.: B1271345
CAS No.: 22312-62-5
M. Wt: 226.27 g/mol
InChI Key: ZLUXETNDOIBMSR-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a crucial building block in medicinal chemistry and serves as an intermediate in the synthesis of various drug candidates. This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of 2-amino-N-(3-methylphenyl)benzamide:

    Route 1: This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.

    Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to high yields and selectivity. By optimizing the reaction conditions, the compound can be synthesized with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

2-amino-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents used in these reactions include benzoic anhydride, benzoyl chloride, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-amino-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXETNDOIBMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368767
Record name 2-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22312-62-5
Record name 2-Amino-N-(3-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22312-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzoic acid (290 mg) and 3-methylaniline (215 mg) in 10 mL of DMF was added 1-hydroxybenzotriazole (300 mg), EDC (400 mg) and triethylamine (500 μL). The resulting solution was stirred for 16 h. The reaction solution was partitioned with ethyl acetate and water. The ethyl acetate layer was extracted w/50 mL each of 5% citric acid, saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One

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